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An In-Depth Technical Guide on the Kinase Selectivity Profile of PD 173955 and Its Analogs

For researchers, scientists, and drug development professionals, understanding the kinase

selectivity profile of a compound is paramount for assessing its therapeutic potential and

potential off-target effects. This technical guide provides a detailed overview of the kinase

selectivity of the pyrido[2,3-d]pyrimidine-based inhibitor, PD 173955, and available data for its

analogs, with a specific focus on what is publicly known about "PD 173955 analog 1."

Introduction
PD 173955 is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the causative

agent in chronic myeloid leukemia (CML).[1][2] It also exhibits significant inhibitory activity

against Src family kinases and the c-Kit receptor tyrosine kinase.[1][3][4][5] The development of

analogs of PD 173955 has been pursued to either refine its primary target activity, explore new

therapeutic applications, or to create "kinase inactive" versions for studying other cellular

effects.[6][7][8] This guide synthesizes the available quantitative data, experimental

methodologies, and relevant signaling pathways to provide a comprehensive technical

resource.

Quantitative Kinase Inhibition Data
The following tables summarize the known quantitative kinase inhibition data for PD 173955

and the limited information available for one of its designated analogs.

Table 1: Kinase Inhibition Profile of PD 173955
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Kinase Target IC50 (nM) Assay Type Reference

Bcr-Abl 1-2 In vitro kinase assay [1][2][3]

Bcr-Abl dependent

cell growth
2-35

Cellular proliferation

assay
[1][4]

c-Kit
~25

(autophosphorylation)
Cellular assay [1][3]

c-Kit dependent cell

growth
40

Cellular proliferation

assay
[1][4]

Src ~22 In vitro kinase assay [2][4][5]

Yes ~22 In vitro kinase assay [4]

Abl ~22 In vitro kinase assay [4]

Table 2: Kinase Inhibition Data for PD 173955 Analogs

Analog
Designation

Kinase Target IC50 (µM) Assay Type Reference

PD 173955

analog 1

(Compound 26)

EGFR 0.19 In silico [9]

Kinase inactive

analogs (e.g.,

3m, 5b, 5c, 5f)

Abl, Src
>10 (weak or no

inhibition)

Kinase activity

assay
[6]

Note: The data for "PD 173955 analog 1" is based on a computational prediction and has not

been experimentally verified in the cited literature.

Experimental Protocols
The determination of a kinase selectivity profile involves screening a compound against a panel

of purified kinases and measuring its ability to inhibit the activity of each kinase.
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General Kinase Selectivity Profiling Protocol
(Radiometric Assay)
This protocol is a generalized representation of a high-throughput kinase screening process.

Compound Preparation: Test compounds are serially diluted in DMSO to create a range of

concentrations for IC50 determination.

Kinase Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is

prepared containing the purified kinase, a suitable substrate (peptide or protein), and a

reaction buffer (typically containing Tris-HCl, MgCl2, and DTT).

Assay Initiation: The kinase reaction is initiated by adding ATP, often radiolabeled with ³³P (γ-

³³P-ATP), to the reaction mixture containing the kinase, substrate, and the test compound.

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a

controlled temperature (e.g., room temperature or 30°C).

Reaction Termination and Detection: The reaction is stopped, and the amount of radiolabeled

phosphate transferred to the substrate is quantified. This is often done by spotting the

reaction mixture onto a filter membrane that captures the substrate, followed by washing

away the unincorporated γ-³³P-ATP. The radioactivity on the filter is then measured using a

scintillation counter.

Data Analysis: The percentage of kinase activity remaining at each compound concentration

is calculated relative to a DMSO control. The IC50 value is then determined by fitting the

data to a dose-response curve.

In Vitro Bcr-Abl Kinase Assay Protocol
This is a more specific protocol for assessing the inhibition of Bcr-Abl.[2][4]

Immunoprecipitation of Bcr-Abl: Bcr-Abl is immunoprecipitated from cell lysates of a Bcr-Abl-

positive cell line (e.g., K562) using an anti-Abl antibody. The immune complexes are

collected on protein A-Sepharose beads.
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Washing: The beads are washed multiple times with lysis buffer and then with a specific

kinase assay buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT).

Kinase Reaction: The kinase assay is performed by resuspending the beads in the kinase

buffer containing the test compound (PD 173955 or its analog) and initiating the reaction with

the addition of [γ-³²P]ATP.

Incubation: The reaction is incubated for 15-60 minutes at 30°C.

Termination and Visualization: The reaction is stopped by adding SDS-PAGE sample buffer.

The proteins are separated by SDS-PAGE, the gel is dried, and the phosphorylation of Bcr-

Abl (autophosphorylation) is visualized by autoradiography.[2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PD 173955 and a

typical workflow for kinase selectivity profiling.
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Caption: A typical experimental workflow for kinase selectivity profiling.
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Caption: The Bcr-Abl signaling pathway, a primary target of PD 173955.[10][11][12][13]
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Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.[14][15][16][17]
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Conclusion
PD 173955 is a well-characterized, potent inhibitor of Bcr-Abl, Src family kinases, and c-Kit.

While a comprehensive kinase selectivity profile for a specific compound designated "PD
173955 analog 1" is not publicly available, an in silico study suggests it may act as an inhibitor

of EGFR.[9] This highlights a potential shift in the selectivity profile compared to the parent

compound. Further experimental validation is necessary to confirm this predicted activity and to

fully characterize the selectivity of this analog across the human kinome. The protocols and

pathway diagrams provided in this guide offer a framework for such investigations and for

understanding the biological context of these compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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